2-Bromobenzoic anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143454-51-7 |
|---|---|
Molecular Formula |
C14H8Br2O3 |
Molecular Weight |
384.02 g/mol |
IUPAC Name |
(2-bromobenzoyl) 2-bromobenzoate |
InChI |
InChI=1S/C14H8Br2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
KEQAKMCQBPAICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Bromobenzoic Anhydride
Precursor Synthesis and Derivatization for 2-Bromobenzoic Anhydride (B1165640) Production
The foundational precursor for 2-Bromobenzoic anhydride is 2-bromobenzoic acid. Its synthesis and subsequent conversion into more reactive functional derivatives, such as acyl halides, are critical preliminary steps for several anhydride formation strategies.
A common and effective laboratory-scale synthesis of 2-bromobenzoic acid proceeds from anthranilic acid via a Sandmeyer-type reaction. This method involves the diazotization of anthranilic acid followed by the introduction of bromine. prepchem.com The reaction yields long, colorless needles of 2-bromobenzoic acid upon recrystallization. prepchem.com A wide range of 2-bromobenzoic acid derivatives are also readily available through methods such as the oxidation of 2-alkyl-1-bromo-benzenes or the lithiation of dibromobenzenes followed by treatment with carbon dioxide. nih.gov
Table 1: Synthesis of 2-Bromobenzoic Acid from Anthranilic Acid
| Precursor | Reagents | Key Conditions | Yield | Reference |
|---|
To facilitate anhydride synthesis, particularly through coupling methodologies, 2-bromobenzoic acid is often converted into a more reactive acyl halide, such as 2-bromobenzoyl chloride. This transformation can be achieved using various halogenating agents. A documented procedure involves reacting 2-bromobenzoic acid with phosphorous trichloride (B1173362) in 1,2-dichloroethane. The mixture is heated at reflux for several hours to yield the desired 2-bromobenzoyl chloride. prepchem.com Other common reagents used for this type of conversion include thionyl chloride, oxalyl chloride, and phosphorus pentachloride. researchgate.netgoogle.com
Table 2: Synthesis of 2-Bromobenzoyl Chloride
| Precursor | Reagent | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| 2-Bromobenzoic Acid | Phosphorous trichloride | 1,2-Dichloroethane | Reflux for 4 hours | prepchem.com |
Direct Dehydration Routes to this compound
Direct dehydration of 2-bromobenzoic acid presents a straightforward approach to forming the corresponding anhydride. This can be accomplished through the application of heat or with the aid of chemical dehydrating agents.
High-boiling carboxylic acids, such as benzoic acid and its derivatives, can be dehydrated to their respective anhydrides by heating. wikipedia.org This process relies on driving the equilibrium toward the anhydride by removing the water formed during the reaction. For benzoic acid, this typically requires temperatures in the range of 230-260 °C, sometimes with the addition of a catalytic amount of a diacid like phthalic acid. sciencemadness.org While a specific protocol for the thermal dehydration of 2-bromobenzoic acid is not detailed, the principles suggest its feasibility under similar high-temperature conditions. It has been noted that at very high temperatures (400 °C), benzoic anhydride itself can decompose, indicating a temperature ceiling for its formation and stability. osti.gov
A widely used laboratory method for the synthesis of anhydrides from carboxylic acids involves the use of a dehydrating agent. Acetic anhydride is a common and effective reagent for this purpose. wikipedia.org The reaction involves heating the carboxylic acid with acetic anhydride. The equilibrium is driven to completion because the acetic acid byproduct is more volatile and can be removed. sciencemadness.org This general method is applicable to the synthesis of this compound from 2-bromobenzoic acid.
Acyl Halide Coupling Methodologies for this compound Formation
An alternative to direct dehydration is the coupling of an acyl halide with a carboxylate salt. For the synthesis of this compound, this would involve the reaction of 2-bromobenzoyl chloride with a salt such as sodium 2-bromobenzoate (B1222928). This is a standard and reliable method for preparing symmetrical anhydrides. wikipedia.org The reaction typically proceeds readily due to the high reactivity of the acyl chloride.
Reaction of 2-Bromobenzoyl Halides with Carboxylate Salts
A prevalent and effective method for synthesizing anhydrides is the reaction of an acyl halide with a carboxylate salt. pressbooks.pubchemistrysteps.com In the context of this compound, this involves the reaction of a 2-bromobenzoyl halide, most commonly 2-bromobenzoyl chloride, with a salt of 2-bromobenzoic acid, such as sodium 2-bromobenzoate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion as the leaving group, resulting in the formation of this compound. jove.com
The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid the hydrolysis of the acyl chloride. The use of a base, such as pyridine (B92270), can also be employed when reacting the acyl halide with the corresponding carboxylic acid, as it deprotonates the carboxylic acid, enhancing its nucleophilicity. jove.com
Table 1: General Reaction Parameters for the Synthesis of Anhydrides from Acyl Halides and Carboxylate Salts
| Parameter | Typical Conditions |
| Reactants | Acyl Halide, Carboxylate Salt (or Carboxylic Acid with a base) |
| Solvent | Aprotic solvents (e.g., diethyl ether, THF, dichloromethane) |
| Temperature | Room temperature to gentle heating |
| Base (if applicable) | Pyridine, triethylamine |
While this method is conceptually straightforward, optimization is necessary to minimize side reactions and maximize the yield of the desired anhydride.
Controlled Hydrolysis of 2-Bromobenzoyl Halides
The hydrolysis of acyl chlorides typically leads to the formation of the corresponding carboxylic acid. libretexts.org This reaction is often considered an undesirable side reaction during the synthesis of other carboxylic acid derivatives. libretexts.org The formation of an anhydride through the controlled hydrolysis of an acyl halide is not a standard synthetic route. The reaction of an acyl halide with water is generally vigorous and difficult to control to the extent that only a partial reaction to form the anhydride occurs. The primary product of the reaction of 2-bromobenzoyl chloride with water would be 2-bromobenzoic acid.
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies.
Homogeneous Catalysis in Anhydride Formation
Homogeneous catalysis offers a pathway to enhance the efficiency of anhydride synthesis. While specific examples for this compound are not extensively documented, general principles of homogeneous catalysis can be applied. For instance, certain transition metal complexes can act as catalysts in carbonylation reactions to produce anhydrides. acs.org Another approach involves the use of catalysts to facilitate the reaction between acyl halides and carboxylic acids. For example, pyridine is often used in stoichiometric amounts but can function catalytically in some instances to promote the formation of the anhydride linkage.
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable chemical processes. nih.gov For anhydride synthesis, solid acid catalysts could potentially be employed to facilitate the dehydration of carboxylic acids or the reaction between an acyl halide and a carboxylic acid. While specific applications of heterogeneous catalysts for the synthesis of this compound are not well-documented, research in related areas, such as the use of Amberlyst-15 for the esterification of mixed carboxylic-fatty anhydrides, suggests the potential for such applications. nih.gov
Solvent-Free and Reduced-Waste Methodologies
Solvent-free reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of benzoic anhydride has been explored under solvent-free conditions, which could potentially be adapted for its brominated analogue. Such methods often involve heating the neat reactants, sometimes in the presence of a catalyst, to drive the reaction to completion. These approaches not only reduce waste but can also lead to higher reaction rates and simpler product isolation procedures.
Process Optimization and Scalability Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability. For the synthesis of anhydrides, factors such as reaction kinetics, heat transfer, and purification methods become critical at a larger scale.
For instance, in the production of phthalic anhydride, a related aromatic anhydride, process parameters such as catalyst weight, temperature, and pressure are meticulously controlled to maximize yield and efficiency. chemrevise.org Similar principles would apply to the large-scale synthesis of this compound. The choice of reactor type, whether batch or continuous flow, would also be a key consideration. Continuous flow processes can offer advantages in terms of safety, consistency, and scalability.
Purification of the final product is another crucial aspect. Techniques such as distillation under reduced pressure or recrystallization are commonly employed for anhydrides. orgsyn.org The optimization of these purification steps is essential to achieve the desired product purity while minimizing product loss and energy consumption. A thorough understanding of the process economics, including raw material costs, energy usage, and waste disposal, is vital for the development of a commercially viable and sustainable manufacturing process for this compound.
Reaction Parameter Influence on Yield and Purity
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. The primary route involves the reaction of 2-bromobenzoic acid with a dehydrating agent, most commonly acetic anhydride, often with a catalyst. wikipedia.orgacs.org
Key Parameters:
Dehydrating Agent and Molar Ratio: Acetic anhydride is a frequently used reagent for this type of transformation. wikipedia.org The molar ratio of acetic anhydride to 2-bromobenzoic acid is critical. A significant excess of acetic anhydride is typically used to drive the reaction equilibrium towards the product. This ensures the complete conversion of the carboxylic acid and helps to remove the water formed during the reaction.
Catalyst: The reaction is often catalyzed by a strong acid, such as syrupy phosphoric acid or sulfuric acid. orgsyn.org The catalyst facilitates the nucleophilic attack of the carboxylate on the protonated carbonyl group of another acid molecule, accelerating the rate of anhydride formation. The concentration of the catalyst must be carefully controlled; too little may result in a sluggish reaction, while too much can promote side reactions or product degradation.
Temperature and Reaction Time: The reaction mixture is typically heated to facilitate the dehydration process. The temperature must be high enough to drive the reaction forward but controlled to prevent thermal decomposition. A common strategy for the analogous synthesis of benzoic anhydride involves slowly distilling the acetic acid byproduct from the reaction mixture. orgsyn.org This removal shifts the equilibrium and helps drive the reaction to completion. The temperature at the head of the distillation column is monitored to ensure that primarily acetic acid, and not the higher-boiling acetic anhydride, is removed. orgsyn.org
Pressure: For the final isolation of the product, which has a high boiling point, fractional distillation under reduced pressure is often employed. orgsyn.org This allows the anhydride to be distilled at a lower temperature, minimizing the risk of thermal degradation and separating it from non-volatile impurities and catalyst residues.
The interplay of these parameters directly impacts the final yield and purity of the this compound. For instance, insufficient removal of the acetic acid byproduct can lead to an incomplete reaction and a lower yield. Conversely, excessively high temperatures during distillation can cause decomposition, resulting in a lower yield and reduced purity.
Table 1: Influence of Reaction Parameters on this compound Synthesis (Illustrative Data based on Analogous Reactions)
| Experiment | Molar Ratio (Acetic Anhydride : Acid) | Catalyst (mol%) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 1.2 : 1 | 0.1% H₃PO₄ | 140 | 4 | 65 | 92 |
| 2 | 1.6 : 1 | 0.1% H₃PO₄ | 140 | 4 | 85 | 96 |
| 3 | 1.6 : 1 | 0.5% H₃PO₄ | 140 | 4 | 88 | 94 (minor byproducts) |
| 4 | 1.6 : 1 | 0.1% H₃PO₄ | 160 | 2 | 82 | 91 (decomposition) |
Industrial Synthesis Feasibility and Challenges
Translating the synthesis of this compound to an industrial scale presents several feasibility considerations and challenges that extend beyond laboratory-scale synthesis.
Feasibility: The production is feasible given that the underlying chemistry—the dehydration of a carboxylic acid—is a well-established industrial process. wikipedia.org The primary raw material, 2-bromobenzoic acid, is commercially available, which is a prerequisite for large-scale production. The synthesis route using acetic anhydride is also viable, as acetic anhydride is a bulk chemical commodity. researchgate.net
Challenges:
Raw Material Cost: The cost of 2-bromobenzoic acid is significantly higher than that of unsubstituted benzoic acid, which will be a major factor in the final product's cost.
Corrosion: The use of strong acid catalysts like phosphoric or sulfuric acid, especially at elevated temperatures, requires the use of corrosion-resistant reactors, such as glass-lined steel or specialized alloys. Similarly, reagents like thionyl chloride produce highly corrosive byproducts (HCl and SO₂), necessitating robust and expensive infrastructure for handling and scrubbing these gases. google.com
Energy Consumption: The process involves heating for the reaction and subsequent high-temperature or vacuum distillation for purification. orgsyn.org These are energy-intensive steps, contributing significantly to the operational costs on an industrial scale.
Waste Management: The synthesis generates stoichiometric amounts of byproducts that require management. When using acetic anhydride, a large stream of acetic acid is produced. While this can be recovered and purified, it adds complexity and cost to the process. orgsyn.org If other reagents like thionyl chloride or oxalyl chloride are used, the resulting acidic gases (HCl, SO₂) must be neutralized and scrubbed, creating a liquid waste stream (e.g., brine) that requires treatment and disposal. acs.org
Product Stability and Purity Control: On a large scale, ensuring consistent heating and efficient distillation to avoid thermal degradation is a significant challenge. Maintaining high purity requires precise control over all process parameters to prevent the formation of byproducts, such as mixed anhydrides if impurities are present in the feedstock.
Advanced Purification and Isolation Techniques for this compound
Achieving high purity of this compound is essential for its use in subsequent chemical syntheses. Several techniques can be employed, ranging from standard laboratory methods to more advanced industrial applications.
Fractional Vacuum Distillation: Due to the high boiling point of aromatic anhydrides, purification by distillation must be conducted under reduced pressure (vacuum). orgsyn.org This lowers the boiling point, preventing thermal decomposition that could occur at atmospheric pressure. Fractional distillation is particularly effective for separating the anhydride from lower-boiling impurities, such as residual acetic anhydride or 2-bromobenzoic acid, and from non-volatile substances like the catalyst and polymerization byproducts.
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. alfa-chemistry.comma.edu The selection of an appropriate solvent is the most critical step. slideshare.net An ideal solvent would dissolve this compound completely at an elevated temperature but have very low solubility for it at low temperatures. Furthermore, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). For the analogous benzoic anhydride, a mixed solvent system of benzene (B151609) and petroleum ether has been shown to be effective. orgsyn.org For this compound, a similar system using solvents like toluene (B28343) and hexanes, or recrystallization from ethanol, could be effective. umass.edulibretexts.org The process involves dissolving the crude anhydride in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined, pure crystals. The purified crystals are then isolated by suction filtration. slideshare.net
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Notes |
|---|---|---|---|
| Toluene/Hexane | High | Low | Good for non-polar compounds. Hexane is added as an anti-solvent to induce crystallization. |
| Ethanol | Moderate-High | Low | Potential for reaction (ester formation) if refluxed for extended periods, but often suitable for quick recrystallization. |
| Benzene/Petroleum Ether | High | Low | Effective for benzoic anhydride, but benzene is carcinogenic and less commonly used now. orgsyn.org |
| Dichloromethane/Hexane | High | Low | A volatile solvent system that is easy to remove after isolation. |
Column Chromatography: For achieving the highest possible purity, particularly on a smaller scale for analytical standards or specialized applications, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system (eluent) of appropriate polarity is then passed through the column, selectively eluting the components. The fractions are collected and analyzed, and those containing the pure anhydride are combined and the solvent evaporated. While highly effective, this method is generally not practical for large-scale industrial purification due to the high cost of the stationary phase and large solvent volumes required.
Chemical Reactivity, Reaction Mechanisms, and Transformative Potential of 2 Bromobenzoic Anhydride
Reactivity of the Bromo-Substituent in 2-Bromobenzoic Anhydride (B1165640) Derivatives
The bromine atom on the aromatic ring of derivatives of 2-bromobenzoic anhydride, such as 2-bromobenzoate (B1222928) esters, is susceptible to various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
2-Bromobenzoate esters are versatile substrates in a number of palladium-catalyzed cross-coupling reactions. researchgate.net The ester group generally remains stable under the conditions used for many of these transformations. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromobenzoate ester with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orguit.noresearchgate.net This method is widely used for the synthesis of biaryl compounds. a-star.edu.sgnih.gov For instance, the carbonylative Suzuki-Miyaura coupling of methyl 2-bromobenzoate with various boronic acids has been explored for the synthesis of 2-aroylbenzoate derivatives. rsc.orguit.noresearchgate.net Nickel-catalyzed versions of this coupling have also been developed. researchgate.net
Heck Reaction: The Heck reaction couples the 2-bromobenzoate ester with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with the alkene. organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes. Intramolecular Heck reactions of ortho-halogenated benzoates have been used to synthesize isochromanone derivatives. researchgate.netchim.it
Sonogashira Coupling: This reaction couples the 2-bromobenzoate ester with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of aryl alkynes. Palladium-free Sonogashira couplings of 2-bromobenzoic acids have also been reported. researchgate.net
Table 4: Cross-Coupling Reactions of Methyl 2-Bromobenzoate
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biphenyl (B1667301) derivative | rsc.orguit.noresearchgate.net |
| Heck | Alkene | Pd catalyst, base | Alkenyl benzoate (B1203000) | researchgate.netorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl benzoate | wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution Adjacent to the Bromine
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings are nucleophilic and resistant to attack by nucleophiles. wikipedia.org However, the presence of electron-withdrawing groups can render the aromatic ring electrophilic and susceptible to nucleophilic attack. wikipedia.orgopenstax.org In the case of this compound, the bromine atom and the anhydride group, both being electron-withdrawing, activate the benzene (B151609) ring for such reactions.
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process. pressbooks.publibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The presence of electron-withdrawing groups at the ortho or para positions to the leaving group is crucial for stabilizing this intermediate through resonance. openstax.orgpressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
While direct examples of nucleophilic aromatic substitution specifically on this compound are not extensively detailed in the provided search results, the reactivity of the related 2-bromobenzoic acid provides some insight. The presence of the bromine atom on the benzene ring influences its reactivity, making it a key component in synthetic pathways for pharmaceuticals and agrochemicals. solubilityofthings.com The carboxylic acid group, much like the anhydride, alongside the bromine substitution, makes the compound highly useful in various chemical reactions, including nucleophilic substitutions. solubilityofthings.com
It is important to differentiate the SNAr mechanism from other nucleophilic aromatic substitution pathways, such as the benzyne (B1209423) mechanism. The benzyne mechanism involves an elimination-addition pathway and is typically favored in the absence of electron-withdrawing groups and in the presence of a very strong base. pressbooks.pubmasterorganicchemistry.com Given the electronic nature of this compound, the SNAr pathway is the more probable route for nucleophilic substitution.
Ring-Opening and Acyl Transfer Reactions of this compound
This compound, as a carboxylic acid anhydride, readily undergoes ring-opening and acyl transfer reactions when treated with various nucleophiles. These reactions are fundamental to its utility as an acylating agent. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, cleaving the C-O-C bond and resulting in the transfer of a 2-bromobenzoyl group to the nucleophile and the formation of a 2-bromobenzoate salt as a leaving group. libretexts.org
Common nucleophiles that participate in these reactions include alcohols, amines, and water.
Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, this compound will undergo alcoholysis to form an ester and 2-bromobenzoic acid. This reaction is a standard method for the synthesis of 2-bromobenzoate esters.
Reaction with Amines (Aminolysis): Primary and secondary amines react with this compound to yield N-substituted 2-bromobenzamides and a 2-bromobenzoate salt. ncert.nic.in This acylation reaction is a common strategy for introducing the 2-bromobenzoyl group onto a nitrogen atom. ncert.nic.in
Reaction with Water (Hydrolysis): Hydrolysis of this compound regenerates two molecules of 2-bromobenzoic acid. libretexts.org This reaction is generally facile and highlights the moisture sensitivity of the anhydride.
A notable application of ring-opening reactions is seen in rhodium(I)-catalyzed processes. For instance, the ring opening of oxabicyclic adducts with nucleophiles like 2-bromobenzoic acid in the presence of a rhodium(I) catalyst has been demonstrated to produce highly functionalized organic molecules. nih.gov
Role of this compound as an Acylating Agent in Complex Syntheses
This compound serves as a valuable acylating agent in the synthesis of complex molecules. Acylation is the process of introducing an acyl group into a compound, and acid anhydrides are frequently employed for this purpose due to their reactivity, which is greater than that of esters and amides but more manageable than that of acid chlorides. sciencemadness.org
The utility of this compound as an acylating agent is demonstrated in various synthetic transformations:
In the synthesis of depsidones, 2-bromobenzoic acid, which can be formed from the anhydride, was used to acylate catechol, leading to an acylated diphenyl ester. unca.edu
Friedel-Crafts acylation reactions, which typically use acyl chlorides, can also be performed with acid anhydrides in the presence of a Lewis acid catalyst to form aromatic ketones. quora.comgoogle.com This allows for the introduction of the 2-bromobenzoyl group onto an aromatic substrate.
The anhydride can be used in the preparation of other activated species. For example, it can react with a carboxylic acid to form a mixed anhydride, which can then be used in subsequent reactions. academie-sciences.fr
The reactivity of aromatic carboxylic anhydrides like this compound is generally lower than that of their aliphatic counterparts, which can be exploited for selective acylations. tcichemicals.com
Influence of Catalysis and Reaction Conditions on this compound Reactivity
The reactivity of this compound is significantly influenced by the reaction conditions, including the presence of catalysts, the choice of solvent, and temperature control.
Acid and Base Catalysis in Anhydride Transformations
Both acid and base catalysis play crucial roles in modulating the reactivity of this compound and its derivatives.
Acid Catalysis: In reactions like Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of a carboxylic acid (or by extension, an anhydride), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgopenstax.org Solid acid catalysts, such as sulfated zirconia, have been shown to be effective in promoting the formation of symmetric carboxylic anhydrides from carboxylic acids. google.comresearchgate.net Acid catalysis is also employed in halogenation reactions of benzoic acid derivatives. google.com
Base Catalysis: Bases are often used to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the attack on the anhydride. For example, in the acylation of amines, a base stronger than the amine, such as pyridine (B92270), is often added to scavenge the proton generated and drive the reaction to completion. ncert.nic.in In some syntheses, a base like sodium hydroxide (B78521) is used to generate an enolate, which then reacts with an anhydride. beilstein-journals.org The synthesis of symmetrical anhydrides from activated amides can be mediated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). sciencemadness.org
Solvent Effects and Temperature Control
The choice of solvent and the reaction temperature are critical parameters that can dictate the outcome and efficiency of reactions involving this compound.
Solvent Effects: The solvent can influence reaction rates and even the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govweebly.com For instance, in Ullmann reactions involving 2-halobenzoic anhydrides, the choice of solvent significantly affects the ratio of the desired cyclized product to the reduced byproduct. lookchem.com Pyridine was found to be an effective solvent for this transformation. lookchem.com In other catalytic systems, solvents like DMF, DMA, and DMSO have been evaluated, with solubility being a key factor for reaction success. rsc.org
Temperature Control: Reaction temperature has a direct impact on the reaction rate. Generally, increasing the temperature increases the rate of reaction. solubilityofthings.com However, for some reactions, there is an optimal temperature beyond which side reactions or decomposition may occur. For example, in the synthesis of symmetrical carboxylic anhydrides using a sulfated zirconia catalyst, the yield reached a maximum at 40 °C. researchgate.net In palladium-catalyzed cycloadditions, adjusting the temperature to 70 °C was found to be optimal for maximizing the product yield. rsc.org Conversely, some intermediates may be labile at higher temperatures, necessitating lower reaction temperatures for their isolation. nih.gov
Ligand Effects in Metal-Catalyzed Transformations
In metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is crucial in determining the catalyst's activity, selectivity, and stability. rsc.orgmdpi.com Ligands can influence the electronic and steric environment of the metal center, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.gov
Phosphine (B1218219) Ligands: A wide variety of phosphine ligands, both monodentate and bidentate, have been explored in palladium-catalyzed cross-coupling reactions. nih.gov However, in some reactions involving this compound derivatives, the effect of different phosphine ligands on selectivity was found to be minimal. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a robust class of ligands for palladium catalysis due to the high stability of the resulting complexes. mdpi.comresearchgate.net They are strongly σ-donating and have been successfully employed in various cross-coupling reactions. researchgate.net
Olefinic Ligands: In certain palladium-catalyzed reactions, olefinic ligands have been shown to have a significant impact on selectivity. nih.gov For example, in the cross-coupling of aromatic bromides, the addition of an olefinic ligand like dibenzylideneacetone (B150790) (dba) increased the regioselectivity of the reaction. nih.gov The π-acidity of the olefinic ligand is thought to promote the reductive elimination step. nih.gov
Other Ligands: In a palladium/norbornene-catalyzed C-H/N-H cycloaddition of carbazoles with 2-bromobenzoic acid, the reaction was optimized with specific bases and solvents, highlighting the interplay between different components of the catalytic system. rsc.orgrsc.org
The following table summarizes the effect of different ligands in a specific palladium-catalyzed cross-coupling reaction.
| Catalyst/Ligand | Conversion (%) | Selectivity (γ:α) |
| Pd(OAc)2 | - | 1:1.2 |
| PdBr2 | - | 1:1.1 |
| PdCl2(dppf) | - | 1:1.1 |
| PdCl2(xantphos) | - | 1:1.3 |
| Pd2(dba)3 | - | 3.2:1 |
| Pd(dba)2 | - | 5.3:1 |
| Pd2(dba)3 (no PPh3) | - | 10:1 |
| Data adapted from a study on the cross-coupling of aromatic bromides with allylic silanolate salts, illustrating the significant impact of olefinic ligands and the absence of phosphine ligands on regioselectivity. nih.gov |
Mechanistic Investigations of this compound Reaction Pathways
The reactivity of this compound is largely defined by the principles of nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. This process is influenced by the nature of the nucleophile, the solvent, and the potential for alternative reaction pathways stemming from the presence of the ortho-bromine atom. Mechanistic investigations are crucial for understanding and predicting the outcomes of these transformations.
The kinetics of reactions involving this compound, like other acid anhydrides, are typically studied to determine the rate law and identify the slowest, or rate-determining, step of the mechanism. For most nucleophilic acyl substitution reactions, the mechanism proceeds in two principal steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (a 2-bromobenzoate anion) to reform the carbonyl double bond. saskoer.casaskoer.ca
Generally, the initial nucleophilic attack is the rate-determining step because it involves the disruption of the stable aromatic and carbonyl systems. saskoer.ca However, the nature of the specific reactants can alter this. For some anhydride hydrolyses, the elimination of the leaving group (step two) has been suggested as the rate-determining step. vaia.com
Kinetic studies on analogous systems provide insight into factors affecting the reaction rate. For instance, research on the reaction of wood cell wall hydroxyl groups with various carboxylic acid anhydrides shows that activation energies can be determined, providing a quantitative measure of reactivity. researchgate.net In a study modeling enzymatic reactions, the rate of anhydride formation was found to be accelerated 60-fold by changing the pH from 6.6 to 4.4, highlighting the sensitivity of the reaction kinetics to the reaction environment. nih.gov While specific kinetic data for this compound is not extensively documented in readily available literature, the principles derived from similar anhydrides are applicable.
Table 1: Factors Influencing the Rate-Determining Step in Anhydride Reactions
| Factor | Influence on Reaction Rate | Typical Rate-Determining Step |
|---|---|---|
| Nucleophile Strength | A stronger nucleophile increases the rate of the initial attack. | Step 1: Nucleophilic Attack saskoer.ca |
| Leaving Group Ability | A better leaving group (a more stable anion) increases the rate of the elimination step. | Step 2: Elimination of Leaving Group saskoer.cavaia.com |
| Solvent Polarity | Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the rates of both steps. | Varies |
| Catalysis | Acid or base catalysis can significantly accelerate the reaction by activating the carbonyl group or the nucleophile. researchgate.netmasterorganicchemistry.com | Varies |
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, labeling experiments with stable isotopes like oxygen-18 (¹⁸O) or deuterium (B1214612) (²H) can elucidate the specific bonds that are broken and formed.
A classic example that can be extrapolated to this compound is the ¹⁸O-labeling study of Fischer esterification. libretexts.orglibretexts.org When a carboxylic acid reacts with an ¹⁸O-labeled alcohol, the isotope is incorporated into the final ester product, while the water formed is unlabeled. libretexts.orglibretexts.org This proves that the C-OH bond of the acid is cleaved, not the CO-H bond.
Applying this to the reaction of this compound with an ¹⁸O-labeled alcohol (R-¹⁸OH), one would expect the ¹⁸O to be found exclusively in the resulting 2-bromobenzoate ester. This outcome would confirm that the reaction proceeds via nucleophilic attack on the carbonyl carbon, with the acyl-oxygen bond of the anhydride remaining intact while the anhydride's bridging oxygen is expelled as part of the 2-bromobenzoate leaving group. Isotopic labeling studies using ¹⁸O have been instrumental in confirming mechanisms involving anhydride intermediates in enzymatic systems. nih.govnih.gov
Furthermore, the availability of deuterated precursors like 4-bromobenzoic acid-d4 suggests the feasibility of using deuterium labeling to study reactions of its 2-bromo isomer and the corresponding anhydride. medchemexpress.com Such experiments could be designed to probe for kinetic isotope effects, which occur when replacing an atom with its heavier isotope alters the reaction rate. This would be particularly insightful for complex, multi-step reactions, such as palladium-catalyzed couplings, where a C-H bond cleavage might be the rate-determining step. open.ac.ukcore.ac.uk
The elucidation of reaction mechanisms often relies on the detection, characterization, or trapping of transient intermediates. For this compound, several key intermediates can be postulated depending on the reaction conditions.
Tetrahedral Intermediate: In standard nucleophilic acyl substitution reactions, the primary intermediate is a tetrahedral species formed by the addition of the nucleophile to a carbonyl carbon. saskoer.calibretexts.orglibretexts.orgmasterorganicchemistry.com This intermediate is typically short-lived but is a cornerstone of the accepted addition-elimination mechanism. masterorganicchemistry.com Its existence is strongly supported by kinetic and isotopic labeling studies, such as the classic experiment by Myron L. Bender on the hydrolysis of ethyl benzoate in ¹⁸O-enriched water, which provided evidence for a symmetrical intermediate. masterorganicchemistry.com
Benzyne Intermediate: Under strongly basic conditions, the ortho-bromo substituent allows for an alternative pathway involving a benzyne intermediate. masterorganicchemistry.com The reaction of related bromobenzoic acids with strong bases like lithium diisopropylamide (LDA) is known to proceed through a benzyne-3-carboxylate intermediate. acs.org This highly reactive species can be "trapped" by reacting it with a diene, such as furan (B31954) or cyclopentadiene, in a Diels-Alder reaction. masterorganicchemistry.com The formation of the characteristic Diels-Alder adduct provides strong evidence for the transient existence of benzyne. masterorganicchemistry.com While these studies often use the corresponding carboxylic acid or other derivatives, the generation of benzyne from this compound under similar conditions is a plausible mechanistic pathway. thieme-connect.dewiley-vch.de
Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic intermediates play a crucial role. Recent research on palladium/norbornene-catalyzed reactions involving 2-halobenzoic acid derivatives, including anhydrides, has proposed the formation of a rare six-membered spiropalladacycle as a key intermediate. rsc.org The general mechanism of such Catellani-type reactions involves the formation of an aryl-norbornyl-palladacycle (ANP) intermediate. nih.govsnnu.edu.cn In a specific reaction involving carbazoles and 2-bromobenzoic acid, mechanistic experiments suggested that the carboxyl group is essential for stabilizing this palladacycle during the oxidative addition step. rsc.org Characterization of these intermediates often involves stoichiometric studies and spectroscopic analysis of isolated organometallic complexes. nih.gov
Spectroscopic and Advanced Analytical Methodologies for the Structural and Purity Assessment of 2 Bromobenzoic Anhydride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Bromobenzoic Anhydride (B1165640) and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-bromobenzoic anhydride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular connectivity and environment can be constructed.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The four protons on each of the two identical benzene (B151609) rings are chemically non-equivalent due to the ortho-bromo and anhydride functionalities, leading to a complex multiplet pattern. The proton ortho to the bromine atom is expected to be the most deshielded due to the inductive effect and magnetic anisotropy of the bromine. In contrast, the proton ortho to the carbonyl group of the anhydride will also experience significant deshielding.
Detailed analysis of the aromatic region would reveal:
A doublet of doublets for the proton at the 6-position (ortho to the carbonyl group).
A triplet for the proton at the 4-position.
A triplet for the proton at the 5-position.
A doublet of doublets for the proton at the 3-position (ortho to the bromine atom).
The precise chemical shifts and coupling constants are influenced by the solvent and the concentration of the sample.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.8 - 8.0 | dd |
| H-4 | 7.4 - 7.6 | t |
| H-5 | 7.5 - 7.7 | t |
| H-6 | 8.0 - 8.2 | dd |
This table is based on theoretical predictions and data from analogous compounds.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will exhibit signals for the six distinct aromatic carbons and the carbonyl carbon of the anhydride. The carbonyl carbons of anhydrides are characteristically found in the downfield region of the spectrum, typically between 160 and 175 ppm. libretexts.org The carbon atom attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift. The other aromatic carbons will have chemical shifts in the range of 120-140 ppm, with their exact positions determined by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-1 | 130 - 135 |
| C-2 | 120 - 125 |
| C-3 | 133 - 136 |
| C-4 | 128 - 131 |
| C-5 | 132 - 135 |
| C-6 | 130 - 133 |
This table is based on theoretical predictions and data from analogous compounds.
To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic ring, allowing for the unambiguous assignment of the H-3, H-4, H-5, and H-6 signals.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of the carbon signals for C-3, C-4, C-5, and C-6 based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying the quaternary carbons (C-1 and C-2) and the carbonyl carbon. For instance, correlations would be expected between H-6 and the carbonyl carbon, as well as between H-3 and the carbon bearing the bromine (C-2).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on its molecular vibrations. These methods are particularly sensitive to the presence of specific functional groups.
A key feature in the IR and Raman spectra of this compound is the presence of two distinct carbonyl (C=O) stretching bands. This is a hallmark of the anhydride functional group and arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups. stackexchange.comspectroscopyonline.com
Asymmetric C=O Stretch: This vibration typically appears at a higher frequency, in the range of 1850-1800 cm⁻¹. libretexts.org
Symmetric C=O Stretch: This vibration is observed at a lower frequency, generally between 1790-1740 cm⁻¹. libretexts.org
The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to slightly increase these frequencies compared to unsubstituted benzoic anhydride.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | 1830 - 1810 | Strong |
| Symmetric C=O Stretch | 1770 - 1750 | Strong |
| C-O-C Stretch | 1100 - 1000 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-Br Stretch | 700 - 600 | Medium-Strong |
This table is based on typical values for aromatic anhydrides and the expected influence of bromine substitution.
The IR and Raman spectra will also display a series of bands corresponding to the vibrations of the aromatic ring. These include C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations. The substitution pattern on the benzene ring gives rise to a characteristic pattern of out-of-plane C-H bending bands in the 900-650 cm⁻¹ region, which can be used to confirm the ortho-substitution pattern. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 700 and 600 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule and can provide complementary information to the IR spectrum. The symmetric C=O stretch and the aromatic ring breathing modes are often strong in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The technique provides valuable information about the molecule's stability and the characteristic fragmentation pathways it undergoes upon ionization. While direct experimental mass spectra for this compound are not widely published, the expected fragmentation patterns can be inferred from the analysis of related compounds such as 2-Bromobenzoic acid and other aromatic anhydrides.
The nominal molecular weight of this compound (C₁₄H₈Br₂O₃) is 384 g/mol , calculated using the most common isotopes of each element. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This isotopic distribution results in a characteristic M, M+2, and M+4 pattern in the mass spectrum, where the relative intensities of the peaks are approximately 1:2:1.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of this compound can be calculated and then compared with the experimentally determined mass to confirm its identity.
The theoretical exact mass of the monoisotopic molecular ion of this compound, [C₁₄H₈⁷⁹Br₂O₃]⁺, is 381.88400 Da. chemsrc.com An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence and elemental formula of the compound.
Table 1: Theoretical Exact Masses of Isotopologues of this compound
| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |
| C₁₄H₈⁷⁹Br₂O₃ | Both Bromine atoms as ⁷⁹Br | 381.8840 |
| C₁₄H₈⁷⁹Br⁸¹BrO₃ | One ⁷⁹Br and one ⁸¹Br | 383.8820 |
| C₁₄H₈⁸¹Br₂O₃ | Both Bromine atoms as ⁸¹Br | 385.8799 |
This interactive table allows sorting by column.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information.
Cleavage of the anhydride bond: A primary fragmentation pathway would be the cleavage of the C-O-C anhydride linkage. This could lead to the formation of a 2-bromobenzoyl cation ([C₇H₄BrO]⁺) with a theoretical m/z of 183/185 (reflecting the bromine isotopes).
Loss of CO: The 2-bromobenzoyl cation could further fragment by losing a molecule of carbon monoxide (CO), resulting in a 2-bromophenyl cation ([C₆H₄Br]⁺) with a theoretical m/z of 155/157.
Loss of Br: Fragmentation involving the loss of a bromine radical from the molecular ion or subsequent fragments is also a plausible pathway.
Formation of other characteristic ions: Other smaller fragments corresponding to the benzene ring and its fragments would also be expected.
The fragmentation of the related 2-Bromobenzoic acid often involves the loss of water and carbon monoxide, leading to the formation of the bromophenyl cation. Similarities in the fragmentation of the aromatic core would be anticipated for the anhydride.
X-ray Diffraction (XRD) for Solid-State Structural Characterization of this compound
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information about its molecular conformation, bond lengths, bond angles, and how the molecules are packed in the crystal lattice.
Crystal Structure Determination and Molecular Conformation
Although a crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related 2-Bromobenzoic acid provides insights into the likely solid-state conformation. In the crystal structure of 2-Bromobenzoic acid, the carboxylic acid group is slightly twisted out of the plane of the benzene ring. researchgate.netnih.gov It is expected that in this compound, the two 2-bromobenzoyl units would also exhibit some degree of rotation around the C-O bonds of the anhydride linkage due to steric hindrance from the bulky bromine atoms.
Table 2: Crystallographic Data for 2-Bromobenzoic Acid (as a reference) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.7955 |
| b (Å) | 3.99062 |
| c (Å) | 22.9240 |
| β (°) | 96.906 |
| Volume (ų) | 1346.9 |
This interactive table allows sorting by column.
Intermolecular Interactions and Packing Arrangements
The way in which molecules of this compound pack in the solid state would be governed by various intermolecular interactions. These could include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding (interactions involving the bromine atoms). The crystal packing would aim to achieve the most thermodynamically stable arrangement. In the case of 2-Bromobenzoic acid, the molecules form dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net While this compound cannot form such hydrogen bonds, other intermolecular forces would dictate its crystal packing.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring of this compound
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Common chromatographic techniques that could be applied to this compound include:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), would be suitable for analyzing this compound. The purity of a sample can be determined by the relative area of the peak corresponding to the anhydride compared to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its relatively high molecular weight, this compound may require elevated temperatures for volatilization. A GC method coupled with a mass spectrometer (GC-MS) would be particularly powerful, as it would provide both separation and identification of any impurities. etamu.edu
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for reaction monitoring. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be qualitatively observed.
The choice of chromatographic method and conditions would depend on the specific impurities expected and the matrix in which the anhydride is present. Method development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector settings to achieve good separation and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile components in a sample of this compound. For GC analysis, compounds with active hydrogen groups, such as carboxylic acids, are often derivatized to increase their volatility. researchgate.net However, the anhydride itself is generally suitable for direct GC analysis under appropriate conditions.
In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.
For this compound, the molecular ion peak would be expected, although it may be weak due to the molecule's instability under electron ionization. chemguide.co.uk The fragmentation of aromatic anhydrides often involves cleavage of the anhydride linkage. scribd.com Key fragmentation patterns for this compound would likely arise from the stable acylium ions formed after the initial fragmentation. A significant fragment would be the 2-bromobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion. scribd.com
Common volatile impurities that could be detected include residual solvents from the synthesis or purification process and the precursor, 2-bromobenzoic acid. The mass spectrum of 2-bromobenzoic acid is well-documented and would be readily identifiable. nist.gov
Table 1: Hypothetical GC-MS Parameters and Expected Fragments for this compound Analysis
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Expected M⁺˙ | m/z 382/384/386 (reflecting bromine isotopes) |
| Major Fragments | m/z 183/185 ([BrC₆H₄CO]⁺), m/z 155/157 ([BrC₆H₄]⁺) |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Purity and Product Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound, particularly for separating it from non-volatile impurities such as the starting material, 2-bromobenzoic acid, and other related byproducts.
Reverse-phase HPLC is the most common mode for this type of analysis. sielc.comekb.eg A C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid impurities are in their protonated form for better retention and peak shape. sielc.comchromatographytoday.com
Detection is commonly performed using a UV detector, as the aromatic rings in this compound and its likely impurities absorb UV light strongly. sielc.comthaiscience.info By comparing the retention time of the main peak with that of a known standard, the identity of this compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment. Impurities like 2-bromobenzoic acid will have different retention times, allowing for their separation and quantification. sielc.comchromatographytoday.com
Table 2: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Expected Elution | 2-Bromobenzoic acid would elute earlier than the more nonpolar this compound. |
Thin Layer Chromatography (TLC) as a Rapid Monitoring Tool
Thin Layer Chromatography (TLC) serves as a quick, simple, and cost-effective method for monitoring the progress of reactions that produce or consume this compound. sigmaaldrich.comsigmaaldrich.com It is widely used in organic synthesis to get a rapid qualitative assessment of the components in a reaction mixture. sigmaaldrich.com
The stationary phase is typically a thin layer of silica (B1680970) gel or alumina coated on a plate of glass, plastic, or aluminum. chemguide.co.ukresearchgate.net A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, moves up the plate by capillary action. chemguide.co.uk
Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. sigmaaldrich.com In the case of analyzing this compound and its precursor 2-bromobenzoic acid, the more polar carboxylic acid will have a stronger interaction with the silica gel stationary phase and will thus travel a shorter distance up the plate (lower Retention factor, Rf) compared to the less polar anhydride. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the same plate, one can visually track the disappearance of the starting material and the appearance of the product.
Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic compounds will appear as dark spots on a fluorescent background. chemguide.co.uk Alternatively, staining reagents like iodine vapor can be used. libretexts.org
Table 3: Example TLC System for Monitoring this compound Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |
| Visualization | UV light (254 nm) |
| Observation | The spot for this compound will have a higher Rf value than the spot for 2-bromobenzoic acid. |
Thermal Analysis Methodologies for Investigating the Thermal Stability of this compound
Thermal analysis techniques are crucial for determining the thermal properties of this compound, such as its melting point, phase transitions, and decomposition temperature. This information is vital for understanding the material's stability during storage and processing.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is a highly sensitive method for determining the melting point and other phase changes of a compound like this compound. nih.gov
In a DSC experiment, a small amount of the sample is placed in a sealed pan, and an empty reference pan is placed alongside it. Both pans are heated or cooled at a controlled, linear rate. The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. nih.gov
When this compound melts, it undergoes an endothermic phase transition, requiring more energy to increase its temperature compared to the reference. This results in a distinct peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point (Tm). The area under the peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak can also provide an indication of the sample's purity; impurities typically cause a broadening of the peak and a depression of the melting point.
Table 4: Expected DSC Data for a Pure Sample of this compound
| Parameter | Expected Observation |
| Heating Rate | 10 °C/min |
| Atmosphere | Inert (e.g., Nitrogen) |
| Melting Point (Tm) | A sharp endothermic peak corresponding to the literature melting point. |
| Enthalpy of Fusion (ΔHfus) | Calculated from the integrated area of the melting peak. |
| Other Transitions | Absence of other significant peaks before melting would indicate no major polymorphic transitions under the experimental conditions. |
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of this compound.
A small, accurately weighed sample is placed on a sensitive microbalance within a furnace. The temperature is then increased at a constant rate, and the sample's mass is continuously recorded. A plot of mass versus temperature, known as a TGA curve, is generated. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rate.
For this compound, the TGA curve would likely show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The decomposition of anhydrides can be complex. For some polymeric anhydrides, an initial mass loss corresponds to the formation of a more stable anhydride structure, followed by the main decomposition at higher temperatures. researchgate.net For this compound, the decomposition would involve the breakdown of the molecule into smaller, volatile fragments. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Table 5: Expected TGA Profile for this compound
| Parameter | Expected Observation |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Initial Mass | Stable until the onset of decomposition. |
| Decomposition Onset | The temperature at which significant mass loss begins. |
| Decomposition Profile | May occur in one or more steps, as indicated by the TGA and DTG curves. |
| Residue | The percentage of mass remaining at the end of the experiment. |
Computational Chemistry and Theoretical Studies on 2 Bromobenzoic Anhydride
Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Bromobenzoic Anhydride (B1165640)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-bromobenzoic anhydride, a DFT study would typically involve geometry optimization to find the most stable arrangement of atoms in its ground state. From this optimized geometry, various electronic properties could be determined.
A hypothetical data table for the ground state properties of this compound, as would be calculated by DFT methods, is presented below.
Table 1: Hypothetical DFT Calculated Ground State Properties of this compound
| Property | Calculated Value |
|---|---|
| Total Energy | Data not available |
| Dipole Moment | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
(Note: Specific values are not available in the current literature.)
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. For this compound, these methods could be employed to obtain highly accurate energies and molecular properties, serving as a benchmark for less computationally expensive methods like DFT.
Conformational Analysis and Energy Minima Identification
The presence of rotatable bonds in this compound, particularly the C-O-C linkage between the two benzoyl groups, suggests the possibility of multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the lowest energy conformers (energy minima) and the transition states that separate them. Such an analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.
Theoretical Prediction of Spectroscopic Parameters for this compound
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's calculated equilibrium geometry. Comparing the predicted chemical shifts with experimental data can help assign the observed signals to specific atoms in the molecule.
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C=O | Data not available | Data not available |
(Note: Specific values are not available in the current literature.)
Calculated Vibrational Frequencies (IR/Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O Symmetric Stretch | Data not available |
| C=O Asymmetric Stretch | Data not available |
| C-O-C Symmetric Stretch | Data not available |
| C-O-C Asymmetric Stretch | Data not available |
| C-Br Stretch | Data not available |
(Note: Specific values are not available in the current literature.)
Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations
Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, identifying the lowest energy routes from reactants to products. This involves mapping the potential energy surface and characterizing the transition states that represent the energy maxima along these pathways.
The potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its geometric coordinates. By mapping the PES for a reaction involving this compound, such as its hydrolysis or aminolysis, chemists can identify the most probable reaction pathways. These pathways correspond to the minimum energy path connecting reactants to products.
For instance, the hydrolysis of an anhydride typically proceeds through a nucleophilic acyl substitution mechanism. Computational studies on analogous anhydrides reveal a stepwise pathway involving the formation of a tetrahedral intermediate. The energy profile along the reaction coordinate would show the reactants (anhydride and water), the transition state for the formation of the tetrahedral intermediate, the intermediate itself (a local minimum on the PES), a second transition state for the breakdown of the intermediate, and finally the products (two molecules of 2-bromobenzoic acid).
Table 1: Illustrative Calculated Activation Energies for the Hydrolysis of Benzoic Anhydride Analogs
| Anhydride | Reaction Step | Activation Energy (kcal/mol) |
| Benzoic Anhydride | Formation of Tetrahedral Intermediate | 15.2 |
| Breakdown of Tetrahedral Intermediate | 10.5 | |
| This compound | Formation of Tetrahedral Intermediate | 14.8 |
| Breakdown of Tetrahedral Intermediate | 10.1 | |
| 4-Nitrobenzoic Anhydride | Formation of Tetrahedral Intermediate | 13.5 |
| Breakdown of Tetrahedral Intermediate | 9.2 |
Note: The data in this table is illustrative and intended to represent typical values that might be obtained from quantum mechanical calculations.
Computational modeling serves as a crucial tool for validating proposed reaction mechanisms. By calculating the activation energies of different potential pathways, the most energetically favorable route can be determined. For the reactions of this compound, this could involve comparing a concerted mechanism with a stepwise one.
Theoretical investigations into the aminolysis of anhydrides have shown that the reaction can be catalyzed by a second molecule of the amine, which acts as a general base. Computational models can quantify the reduction in the activation barrier in the presence of such a catalyst, providing strong evidence for its role in the reaction mechanism. The calculated vibrational frequencies of the transition state structures can also be compared with experimental kinetic isotope effect data to further validate the proposed mechanism.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules on a larger scale and over longer timescales. MD simulations model the movement of atoms and molecules, providing a dynamic picture of intermolecular interactions and behavior in solution.
The solvent can have a profound impact on reaction rates and mechanisms. MD simulations can be used to study the solvation of this compound in different solvents. By simulating the anhydride in a box of solvent molecules, it is possible to analyze the structure of the solvation shell and the nature of the solute-solvent interactions.
For example, in a polar protic solvent like water, MD simulations would likely show the formation of hydrogen bonds between the water molecules and the carbonyl oxygen atoms of the anhydride. In a nonpolar aprotic solvent, the interactions would be dominated by weaker van der Waals forces. These differences in solvation can affect the stability of the reactants and transition states, thereby influencing the reaction's activation energy.
Table 2: Illustrative Solvation Free Energies for this compound in Different Solvents
| Solvent | Solvation Free Energy (kcal/mol) |
| Water | -12.5 |
| Methanol | -10.8 |
| Acetonitrile | -8.2 |
| Dichloromethane | -5.1 |
| Hexane | -2.3 |
Note: The data in this table is hypothetical and serves to illustrate the trend of solvation energies with solvent polarity.
Aromatic molecules, including derivatives of benzoic acid, are known to self-assemble and aggregate in solution due to non-covalent interactions such as π-π stacking and hydrogen bonding. MD simulations are a powerful tool for investigating these phenomena at the molecular level.
Simulations of this compound in solution could reveal the formation of dimers or larger aggregates. By analyzing the trajectories of the molecules, it is possible to determine the preferred orientation of the molecules within these aggregates and to calculate the free energy of association. Understanding the aggregation behavior is important as it can affect the solubility, reactivity, and other physicochemical properties of the compound. Classical molecular dynamics simulations have been successfully used to investigate the aggregation of similar molecules like benzoic acid in various environments.
Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogs
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing.
For a series of substituted benzoic anhydride analogs, a QSRR model could be developed to predict their rate of hydrolysis. The model would use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can be calculated from the computationally optimized geometry of the molecules and can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.
A typical QSRR study involves the following steps:
Data Set Preparation: A series of this compound analogs with varying substituents on the aromatic ring would be selected. The experimental reactivity data (e.g., rate constants) for these compounds would be collected.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each analog using computational chemistry software.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity.
Model Validation: The predictive power of the model would be assessed using statistical validation techniques.
Table 3: Hypothetical QSRR Model for the Hydrolysis Rate Constant (log k) of Substituted Benzoic Anhydrides
| Descriptor | Coefficient |
| Hammett Sigma (σ) | 1.25 |
| LUMO Energy | -0.85 |
| Molecular Volume | 0.15 |
| Intercept | -2.50 |
Equation: log k = -2.50 + 1.25(σ) - 0.85(LUMO Energy) + 0.15(Molecular Volume) Note: This table and equation represent a hypothetical QSRR model for illustrative purposes.
Such a model could then be used to predict the hydrolysis rate of a new this compound analog by simply calculating its molecular descriptors and plugging them into the QSRR equation. This approach can significantly accelerate the design and discovery of new molecules with desired reactivity profiles.
Applications of 2 Bromobenzoic Anhydride in Advanced Organic Synthesis and Materials Science
Role as a Key Acylating Reagent in Complex Molecule Synthesis
2-Bromobenzoic anhydride (B1165640) serves as a potent acylating agent, facilitating the introduction of the 2-bromobenzoyl group into various molecular scaffolds. This reactivity is crucial for constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where the 2-bromobenzoyl moiety can act as a key structural element or a versatile synthetic handle for further transformations.
Synthesis of Pharmaceutical Intermediates
The 2-bromobenzoyl structural motif is integral to numerous pharmacologically active compounds. While many synthetic routes start with 2-bromobenzoic acid, its conversion to a more reactive species, such as an anhydride, is often a critical activation step. This can occur either by using pre-formed 2-bromobenzoic anhydride or by generating it, or a related mixed anhydride, in situ.
One significant application is in the synthesis of quinazolinones, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. core.ac.uk Copper-catalyzed methods have been developed for the synthesis of quinazolinone derivatives from 2-bromobenzoic acid and amidines. core.ac.ukrsc.orgbeilstein-archives.org In these reactions, the carboxylic acid is activated to facilitate the key C-N bond formations.
Furthermore, research into rhodium-catalyzed intramolecular reactions has shown that 2-(indol-1-yl)benzoic acids can be converted into complex indoloindolone scaffolds. researchgate.net Mechanistic studies of this transformation indicate that the reaction proceeds through the in situ formation of a mixed anhydride, which then participates in the crucial C-H activation step, highlighting the role of the anhydride functionality in the synthesis of these pharmaceutically relevant heterocyclic systems. researchgate.net
Formation of Agrochemical Precursors
In the field of agrochemicals, this compound is a valuable precursor for creating active compounds used to protect crops. Its utility is demonstrated in the synthesis of heterocyclic systems that form the core of certain pesticides. A key example is its role as a precursor to 5-bromoisatoic anhydride. rsc.org This compound is a significant intermediate in the agrochemical industry, reacting with various amines and alcohols to produce molecules with potent insecticidal, bactericidal, and herbicidal properties. rsc.org The synthesis explicitly involves the acylation of 2-bromobenzoic acid to form this compound as a distinct step before its subsequent conversion. rsc.org
The broader class of halogenated benzoic acid derivatives is well-established in the development of agrochemicals, particularly insecticides. google.com The 2-bromobenzoyl group, installed via the anhydride, provides a reactive site for further chemical modification, allowing for the fine-tuning of the final product's biological activity and physical properties.
Derivatization of Natural Products and Biomolecules
Chemical modification of natural products is a powerful strategy for enhancing their therapeutic properties or creating novel bioactive compounds. Acylation is a common derivatization technique used to introduce new functional groups, and this compound is a suitable reagent for this purpose. The introduction of the 2-bromobenzoyl group can alter a natural product's polarity, stability, and interaction with biological targets.
An example of this approach is seen in the search for new nematicidal agents. nih.gov In a study targeting plant-parasitic nematodes, a diol derived from the natural product 3β-angeloyloxy-6β-hydroxyfuranoeremophil-1(10)-ene was esterified using various benzoic acids, including 2-bromobenzoic acid. nih.gov This derivatization led to esters with enhanced nematicidal activity compared to the parent compounds. While this specific study utilized the carboxylic acid, the use of the corresponding anhydride is a standard and efficient alternative for such esterifications, often providing higher yields and milder reaction conditions. Similarly, the synthesis of complex carbohydrate-fused macrocycles has been achieved using 2-bromobenzoic acid activated via coupling agents, a process that functionally parallels the reactivity of an anhydride. rsc.org
Utilization in the Synthesis of Functionalized Benzoic Acid Derivatives
This compound is a primary reagent for accessing a variety of functionalized derivatives of 2-bromobenzoic acid itself, most notably esters and amides. It also serves as a starting material for more complex, fused-ring anhydride systems.
Preparation of 2-Bromobenzoic Esters and Amides
The reaction of anhydrides with nucleophiles like alcohols and amines is a fundamental transformation in organic synthesis for producing esters and amides, respectively. rsc.orgtcichemicals.com this compound readily undergoes nucleophilic acyl substitution, where an alcohol or amine attacks one of the carbonyl carbons, leading to the formation of the corresponding 2-bromobenzoate (B1222928) ester or 2-bromobenzamide (B1207801) and a molecule of 2-bromobenzoic acid as a byproduct.
This method is highly efficient for creating a diverse library of these derivatives. The reactions are typically straightforward, providing the desired products in good yields under relatively mild conditions. The table below illustrates the synthesis of representative amides from 2-bromobenzoic acid derivatives, a transformation for which the anhydride is an excellent reagent.
| Amine Substrate | Activating Conditions/Reagent | Product | Yield (%) | Ref |
| 2,6-Dimethylaniline | TCT, FPyr, EtOAc | N-(2,6-Dimethylphenyl) 2-bromobenzamide | 80 | rsc.org |
| Guanidine Hydrochloride | CuI, Cs₂CO₃, DMF | 2-Aminoquinazolin-4(3H)-one | 52 | ambeed.com |
| Piperidine (B6355638) | DMAP, DMF | 2-Amino-5-bromobenzoic acid piperidine amide | - | rsc.org |
Table showing examples of amide synthesis from 2-bromobenzoic acid and its derivatives.
Precursor for Diversely Substituted Phthalic Anhydrides
Beyond simple acylation, this compound is a valuable starting material for building more complex anhydride structures. A notable example is its conversion to substituted phthalic anhydride analogues. In one documented synthetic pathway, this compound is reacted with arsenic trioxide in tetrahydrofuran (B95107) to produce 5-bromoisophthalic anhydride. rsc.org This transformation demonstrates how the initial anhydride can be elaborated into a different, more functionalized bicyclic anhydride system.
Another significant application involves the Ullmann reaction, where this compound undergoes copper-mediated coupling. lookchem.com This reaction leads to the formation of diphenic acid derivatives, which are biphenyl (B1667301) structures containing two carboxylic acid groups. These diphenic acids can then be readily dehydrated to form the corresponding diphenic anhydrides, which are a class of diversely substituted, fused-ring aromatic anhydrides. This method is noted to be greatly facilitated by the use of the anhydride as the starting material instead of the corresponding ester. lookchem.com
Application in Polymer Chemistry and Materials Science
This compound, a derivative of benzoic acid, holds potential as a versatile component in the field of polymer chemistry and materials science. The presence of both an anhydride functional group and a bromine substituent on the aromatic ring allows for its use in various capacities, from a monomer building block to a modifying agent that imparts specific properties to the final polymer. Its incorporation can influence characteristics such as thermal stability, flame retardancy, and reactivity, making it a compound of interest for creating advanced and functional materials.
As a diacylating agent, this compound can theoretically serve as a monomer in polycondensation reactions to form polyesters and polyamides. The anhydride ring can be opened by diols or diamines to initiate polymerization.
In polyester (B1180765) synthesis, halogenated anhydrides are used as components to create polyester polyols. google.com For instance, in the preparation of certain polyester polyols, the anhydride component can be selected from phthalic anhydride or a halogenated phthalic anhydride. google.com While this compound is not explicitly named in this context, other brominated anhydrides are, suggesting that it could be used similarly to introduce bromine atoms into the polymer backbone. google.com The inclusion of such halogenated monomers is often aimed at modifying the properties of the final material, such as enhancing flame retardancy or chemical resistance. solubilityofthings.com The general reaction involves the esterification of the anhydride with a polyol component, often at elevated temperatures, to build the polyester chain. researchgate.net
The synthesis of polyamides typically involves the reaction of a dicarboxylic acid with a diamine. rasayanjournal.co.inresearchgate.net While direct polycondensation using dicarboxylic acids is common, acid anhydrides can also serve as the acidic component. The reaction of this compound with a diamine would lead to the formation of an amide linkage, with the bromine atom becoming a pendant group on the polymer chain. This could create polyamides with unique solubility and thermal characteristics compared to their non-brominated analogues. researchgate.net
Table 1: Representative Components in Halogenated Polyester Synthesis
| Component Type | Example Compound(s) | Role in Polymerization | Potential Property Influence |
|---|---|---|---|
| Anhydride Component | Phthalic Anhydride, Halogenated Phthalic Anhydrides google.com | Monomer (Acid Source) | Provides aromatic rigidity and specific functionalities (e.g., halogenation) |
| Alcohol Component | Diols (e.g., 1,4-butanediol), Polyols (e.g., trimethylolpropane) researchgate.net | Monomer (Alcohol Source) | Controls chain length, cross-linking, and flexibility |
| Halogenated Monomer | m-Bromobenzoic Acid researchgate.net, 3-Bromobenzoic Anhydride google.com | Property Modifier | Imparts flame retardancy, alters thermal stability |
Acid anhydrides are widely employed as curing agents, also known as hardeners or cross-linkers, for epoxy resins. polymerinnovationblog.comwikipedia.org The curing process involves the anhydride ring opening and reacting with the hydroxyl and epoxy groups of the resin to form a highly cross-linked, three-dimensional network. polymerinnovationblog.com This network structure imparts rigidity, high thermal stability, and excellent electrical insulation properties to the final material. polymerinnovationblog.comwikipedia.org The reaction typically requires heat and can be slow, necessitating the use of accelerators. polymerinnovationblog.comepo.org
While specific studies detailing this compound as a primary cross-linking agent are not prevalent, its fundamental anhydride chemistry suggests it could function in this capacity. Furthermore, the bromine atom can facilitate cross-linking reactions within polymer matrices, potentially enhancing material properties.
In the context of accelerating these curing reactions, various compounds, including tertiary amines, imidazoles, and carboxylic acids, are used. polymerinnovationblog.comepo.org These accelerators function by promoting the opening of the anhydride ring. polymerinnovationblog.com Halogenated benzoic acids, such as o-chlorobenzoic acid, have been identified as effective cure accelerators for aminoplast resins. google.com This suggests that 2-bromobenzoic acid, the hydrolysis product of this compound, could potentially act as a curing accelerator in certain polymer systems.
Table 2: Common Accelerator Types for Anhydride-Cured Epoxy Systems
| Accelerator Class | Example(s) | Mechanism of Action |
|---|---|---|
| Tertiary Amines | Benzlydimethylamine (BDMA), Tris(dimethylaminomethyl)phenol epo.org | Base-catalyzed ring opening of the anhydride |
| Imidazoles | 2-Methylimidazole, 2-Ethyl-4-methylimidazole polymerinnovationblog.com | Catalyze both esterification and etherification reactions |
| Carboxylic Acids | Present as impurities or additives polymerinnovationblog.com | Provide hydroxyl groups to initiate anhydride ring opening |
| Organometallic Salts | Benzyltriethylammonium chloride (BTEAC) polymerinnovationblog.com | Promote epoxy homopolymerization and subsequent reaction with anhydride |
The unique bifunctionality of this compound—a reactive anhydride group and a modifiable carbon-bromine bond—makes it a candidate for creating advanced polymeric architectures. The bromine atom on the benzene (B151609) ring can be leveraged in post-polymerization modification reactions, such as transition metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), to attach other functional groups or polymer chains.
Compounds like 2-bromobenzoic acid are recognized as important building blocks in materials science for developing polymers and resins with enhanced thermal stability and chemical resistance. solubilityofthings.com By incorporating this compound into a polymer, these properties can be conferred upon the resulting material. The presence of bromine is particularly notable for imparting flame-retardant characteristics.
The synthesis of complex polymer structures like block copolymers often relies on initiators with specific functional groups. For example, initiators containing bromine atoms are used extensively in atom transfer radical polymerization (ATRP), a controlled polymerization technique. This highlights the utility of the bromo-functional group in building precisely defined polymer architectures.
Potential in Catalysis and Ligand Design
The chemical nature of this compound and its corresponding acid allows them to play significant roles in the realm of chemical catalysis, either as a starting material for synthesizing complex ligands or as a direct participant in promoting chemical transformations.
2-Bromobenzoic acid is a widely used building block for the synthesis of ligands for transition metal catalysis. chemicalbook.comresearchgate.net It serves as a key starting reagent for creating various nitrogen heterocycles and has been used in the synthesis of hemilabile benzimidazolyl phosphine (B1218219) ligands. chemicalbook.com The anhydride, being a stable and storable derivative, can be considered a convenient precursor to the acid.
The carbon-bromine bond is particularly useful for constructing complex molecular frameworks via cross-coupling reactions. acs.orgmdpi.com For example, 2-bromobenzoic acid can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds, which are common structural motifs in chiral ligands. The synthesis of ligands for rhodium-catalyzed reactions has been demonstrated starting from derivatives of 2-bromobenzoic acid. uva.nl In these syntheses, the bromo- and carboxylic acid functionalities are manipulated to build the final ligand structure that will coordinate with the metal center. uva.nl
Table 3: Examples of Ligand Synthesis Involving Bromobenzoic Acid Derivatives
| Starting Material Derivative | Reaction Type | Resulting Ligand/Compound Class | Metal Application | Reference |
|---|---|---|---|---|
| 5-Amino-2-bromobenzoic acid | Multistep synthesis | Precursor for self-assembled bidentate ligands | Rhodium | uva.nl |
| 2-Bromobenzoic acid | Condensation | Phenylquinolylamines | General | chemicalbook.com |
| 2-Bromobenzoic acid | Multistep synthesis | Hemilabile benzimidazolyl phosphine ligands | Zinc | chemicalbook.com |
| ortho-Bromobenzoates | Suzuki Reaction | Biaryl-based compounds for lactonization | General | jmchemsci.com |
Acid anhydrides are inherently activated forms of carboxylic acids and are employed as potent acylating agents in organic synthesis. academie-sciences.fr this compound can act as a promoter by facilitating acylation reactions, transferring a 2-bromobenzoyl group to a nucleophile. sciencemadness.org The acylation of aromatic compounds, for example, can be carried out using acid anhydrides in the presence of a suitable catalyst. google.com
The anhydride itself is the product of activating a carboxylic acid. academie-sciences.fr This inherent reactivity allows it to drive reactions that might be sluggish with the corresponding carboxylic acid. In some contexts, the anhydride can participate in ring-closing reactions to form lactones through subsequent intramolecular processes. jmchemsci.com For instance, the Suzuki reaction between ortho-bromobenzoates and other reagents can yield intermediates that undergo lactonization, a process where the anhydride's reactivity is harnessed to form a cyclic ester. jmchemsci.com Furthermore, the transformation of 2-bromobenzoic acid itself has been studied in reactions catalyzed by copper, where it can be converted into other valuable acids, indicating its role in promoting the formation of new chemical bonds. googleapis.com
Analytical Chemistry Applications
In the realm of analytical chemistry, the utility of a compound is determined by its reactivity, purity, and stability, which allow it to serve either as a reagent for modifying other molecules for analysis or as a benchmark for quantitative measurements. While extensive research details the applications of its parent compound, 2-bromobenzoic acid, specific, documented applications for this compound in analytical chemistry are not widely reported in scientific literature. However, based on the fundamental principles of chemical reactivity associated with anhydrides, its potential roles can be inferred.
Derivatization is a common strategy in analytical chemistry, particularly for chromatographic methods like gas chromatography (GC), to enhance the suitability of an analyte for analysis. This chemical modification aims to improve volatility, increase thermal stability, and enhance detector response. gcms.czresearchgate.net Anhydrides are a well-established class of reagents for derivatization through acylation, where they react with active hydrogen atoms in functional groups such as alcohols, phenols, amines, and thiols. gcms.cznih.gov
The process of acylation with an anhydride introduces an acyl group into the target molecule, which can significantly alter its chemical properties. research-solution.com For instance, the replacement of polar -OH or -NH groups with an ester or amide group reduces hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape. gcms.cznih.gov Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently used for this purpose. They create highly volatile derivatives that are particularly sensitive to electron capture detectors (ECD), making them ideal for trace analysis. gcms.czjfda-online.com
While direct studies employing this compound as a derivatizing agent are scarce, its chemical structure suggests a potential application in this area. Theoretically, it could be used to introduce a 2-bromobenzoyl group onto a target analyte. The presence of the bromine atom, a heavy halogen, in the derivative could offer specific advantages:
Enhanced Detectability: Similar to fluorinated derivatives, the brominated derivative could exhibit a strong response with an electron capture detector (ECD).
Mass Spectrometry (MS) Fragmentation: The bromine atom (with its characteristic isotopic pattern of 79Br and 81Br) would provide a distinct signature in mass spectrometry. This could aid in the structural elucidation of the derivatized analyte by directing fragmentation pathways and simplifying spectral interpretation.
The table below summarizes common acylation agents and the functional groups they target, providing context for the potential, though not yet documented, role of this compound.
| Derivatizing Agent | Abbreviation | Target Functional Groups | Resulting Derivative |
| Acetic Anhydride | Ac₂O | Alcohols, Amines, Phenols | Acetate Ester, Acetamide |
| Trifluoroacetic Anhydride | TFAA | Alcohols, Amines, Phenols | Trifluoroacetate |
| Pentafluoropropionic Anhydride | PFPA | Alcohols, Amines, Phenols | Pentafluoropropionyl |
| Heptafluorobutyric Anhydride | HFBA | Alcohols, Amines, Phenols | Heptafluorobutyryl |
| This compound | - | Alcohols, Amines, Phenols (Theoretical) | 2-Bromobenzoate |
A chemical standard is a substance of high purity and stability used as a reference point in quantitative analysis. It is essential for calibrating instruments and validating analytical methods to ensure the accuracy and reliability of results.
There is no significant evidence in the reviewed scientific literature to suggest that this compound is used as a chemical standard. In contrast, its corresponding acid, 2-bromobenzoic acid, is noted for its use in preparing standard solutions for analytical chemistry applications. starskychemical.com The suitability of a compound as a standard relies on several key properties, including:
High and verifiable purity
Stability under storage and handling conditions
Low hygroscopicity (tendency to absorb moisture from the air)
A relatively high molecular weight to minimize weighing errors
Anhydrides, by their nature, are generally more reactive than their corresponding carboxylic acids. They are susceptible to hydrolysis, reacting with water to form the parent carboxylic acid. This inherent reactivity and lower stability in the presence of atmospheric moisture make this compound a less-than-ideal candidate for a primary standard. The integrity of the standard could be compromised over time, leading to inaccurate measurements.
Conversely, 2-bromobenzoic acid is a stable, crystalline solid at room temperature with a well-defined melting point, and it is commercially available in high purity grades (e.g., 97% to 98%). sigmaaldrich.comsigmaaldrich.comottokemi.com These characteristics make it far more suitable for use as an analytical standard in various assays, such as titrations or as a reference compound in chromatographic analyses. starskychemical.com
Historical Context and Evolution of Research on 2 Bromobenzoic Anhydride
Early Discoveries and Characterization of Anhydrides in the 19th and Early 20th Centuries
The journey into the world of acid anhydrides began in the mid-19th century, a period of foundational growth in organic chemistry. In 1852, French chemist Charles Frédéric Gerhardt was the first to synthesize a simple organic acid anhydride (B1165640), acetic anhydride. His work, along with that of Italian chemist Luigi Chiozza, established efficient methods for preparing both simple and mixed anhydrides, fundamentally shaping the understanding of carboxylic acid derivatives. These early investigations revealed that anhydrides, characterized by two acyl groups linked to a single oxygen atom, could be readily converted back to the parent carboxylic acids by hydrolysis. This reactivity positioned them as key intermediates in the burgeoning field of organic synthesis. The early 20th century saw a consolidation of this knowledge, with extensive studies on the physical properties and chemical reactions of this class of compounds, laying the groundwork for their future applications.
Development of Synthetic Routes to Brominated Benzoic Anhydrides
The synthesis of 2-bromobenzoic anhydride is intrinsically linked to the preparation of its precursor, 2-bromobenzoic acid. One established laboratory method for synthesizing 2-bromobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid. prepchem.com In this process, the amino group of anthranilic acid is diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring. prepchem.com
Once 2-bromobenzoic acid is obtained and purified, it can be converted to the corresponding anhydride. General methods for anhydride formation developed over the years are applicable here. A common and effective laboratory route involves the reaction of the carboxylic acid with a dehydrating agent or an acylating agent. For instance, heating the carboxylic acid with acetic anhydride can yield the desired benzoic anhydride through an equilibrium-driven process. orgsyn.orgwikipedia.org Another prevalent method is the reaction of the carboxylic acid (or its sodium salt) with the corresponding acid chloride (2-bromobenzoyl chloride). acs.orgyoutube.com This reaction, often performed in the presence of a base like pyridine (B92270), provides a high yield of the symmetric anhydride. nih.gov
Table 1: Common Synthetic Routes to Aromatic Anhydrides
| Method | Reagents | Description |
| Dehydration | Carboxylic Acid, Acetic Anhydride | Heating a carboxylic acid with a dehydrating agent like acetic anhydride. orgsyn.org |
| Acyl Chloride Route | Carboxylic Acid, Acyl Chloride, Base (e.g., Pyridine) | Reaction of a carboxylic acid or its salt with the corresponding acyl chloride. acs.org |
| Other Dehydrating Agents | Carboxylic Acid, P₂O₅, SOCl₂, DCC, etc. | Use of various powerful dehydrating agents to remove water from two carboxylic acid molecules. nih.govlibretexts.org |
Key Milestones in Understanding the Reactivity and Applications of this compound
The reactivity of this compound is governed by two main features: the electrophilic nature of its carbonyl carbons and the presence of the bromine substituent on the aromatic ring. Like other carboxylic anhydrides, it is an effective acylating agent. It readily undergoes nucleophilic acyl substitution with alcohols to form esters, and with ammonia (B1221849) or amines to form amides. acs.orglibretexts.orgcrunchchemistry.co.uk In these reactions, one molecule of 2-bromobenzoic acid is eliminated as a leaving group. libretexts.org
The presence of substituents on the benzoic anhydride structure can significantly modulate its reactivity. This principle led to a key milestone: the development of sterically hindered substituted benzoic anhydrides as powerful condensation reagents. A prime example is 2-methyl-6-nitrobenzoic anhydride (MNBA), often referred to as the Shiina reagent. tcichemicals.comorganic-chemistry.org While not this compound itself, the research into MNBA demonstrated that ortho-substituted benzoic anhydrides are exceptionally useful for promoting esterification and amidation reactions, particularly in the synthesis of complex molecules like macrolactones. nih.govresearchgate.net This work highlighted the potential of anhydrides like this compound as more than simple acylating agents, positioning them as valuable tools for advanced organic synthesis.
Furthermore, the bromine atom on the ring serves as a functional handle for cross-coupling reactions. The precursor, 2-bromobenzoic acid, is widely used as a building block in reactions such as the copper-catalyzed Hurtley reaction for C-C bond formation and in palladium-catalyzed reactions for the synthesis of nitrogen-containing heterocycles. researchgate.netdoi.orgorgsyn.org After acylation using the anhydride, the bromo-substituted aromatic ring remains intact, available for subsequent transformations to build molecular complexity.
Shift in Research Focus: From Basic Synthesis to Advanced Applications
The trajectory of research involving substituted benzoic anhydrides, including the 2-bromo derivative, illustrates a distinct shift from foundational chemistry to sophisticated, application-driven science. Early research in the 19th and early 20th centuries was primarily concerned with the fundamental synthesis and characterization of the anhydride functional group. ucl.ac.uk Scientists focused on establishing reliable methods of preparation and understanding their basic reactions, such as hydrolysis and simple acylation. chemrxiv.org
In the late 20th and early 21st centuries, the focus pivoted dramatically. Chemists began to harness the specific properties of substituted anhydrides to solve complex synthetic challenges. The development of reagents like MNBA (Shiina esterification) exemplifies this shift. organic-chemistry.orgnih.gov Here, the anhydride is no longer just a subject of study but a highly specialized tool designed to achieve difficult transformations, such as the macrolactonization of sensitive substrates in natural product synthesis, with high efficiency and selectivity. tcichemicals.comresearchgate.net Research now explores using aromatic carboxylic anhydrides in conjunction with Lewis acid catalysts as versatile and highly functional reagents for challenging carbon-oxygen bond formations. tcichemicals.com The precursor, 2-bromobenzoic acid, is also a key component in modern synthetic strategies, including multi-component reactions like the Ugi reaction, to rapidly generate libraries of complex molecules for drug discovery. acs.org This evolution reflects a broader trend in organic chemistry: the transition from simply making molecules to making molecules that perform specific, advanced functions.
Table 2: Evolution of Research Focus
| Era | Primary Research Focus | Key Examples |
| 19th - Early 20th Century | Basic Synthesis & Characterization | Development of general methods for anhydride formation; study of hydrolysis and simple acylation reactions. |
| Late 20th - 21st Century | Advanced Synthetic Applications | Development of specialized reagents (e.g., MNBA) for esterification and macrolactonization; use in multi-component reactions and complex molecule synthesis. organic-chemistry.orgacs.org |
Future Perspectives and Emerging Research Avenues for 2 Bromobenzoic Anhydride
Exploration of Novel and Sustainable Synthetic Pathways for 2-Bromobenzoic Anhydride (B1165640)
The development of environmentally benign and efficient methods for the synthesis of 2-bromobenzoic anhydride is a growing area of interest, moving away from traditional methods that often require harsh reagents.
Photocatalytic and Electrochemical Synthesis Approaches
Recent advancements in organic synthesis have highlighted photocatalysis and electrochemistry as powerful tools for forming chemical bonds under mild conditions.
Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a promising strategy for the synthesis of benzoic anhydrides from their corresponding carboxylic acids. rsc.org One reported method involves the use of a ruthenium(II) polypyridyl complex as a photocatalyst, which, upon irradiation with visible light, can facilitate the conversion of benzoic acids to anhydrides in the presence of a suitable co-catalyst and base. rsc.org While this has been demonstrated for benzoic acid and its derivatives, the direct application to 2-bromobenzoic acid to form this compound is a logical and anticipated extension of this methodology. The use of light as a traceless reagent offers a green alternative to conventional synthetic routes. rsc.orgorganic-chemistry.org
Electrochemical Synthesis: Electrosynthesis represents another sustainable approach to anhydride formation, avoiding the need for stoichiometric chemical oxidants or coupling agents. chemistryviews.org An "anion pool" method has been developed for amide bond formation, which generates nucleophiles electrochemically that then react with anhydrides. rsc.org A more direct electrochemical approach involves the non-decarboxylative electrolysis of carboxylic acids. This method has been successfully applied to a range of carboxylic acids, including those with halogen substituents, to produce the corresponding anhydrides using inexpensive graphite (B72142) and stainless steel electrodes. chemistryviews.org This technique is noted for its potential to be a greener alternative to traditional industrial synthesis routes. rsc.org
Biocatalytic Transformations for Anhydride Formation
Biocatalysis offers a highly selective and environmentally friendly route to chemical transformations. While the direct enzymatic synthesis of this compound is not yet widely reported, the use of enzymes, particularly lipases, for acylation reactions involving anhydrides is well-established. nih.govacs.org Lipases have been shown to catalyze regioselective acylation of polyols using various acid anhydrides as the acylating agents. nih.gov This demonstrates the potential for enzymatic processes to be developed for the synthesis of anhydrides. The reverse reaction, the enzymatic formation of an anhydride from the corresponding acid, is a thermodynamically challenging but feasible goal for future research, potentially involving engineered enzymes or novel biocatalytic systems.
Discovery of Unprecedented Reactivity Patterns and Selective Transformations
The unique electronic and steric properties imparted by the bromine substituent in this compound open up avenues for novel reactivity and selective chemical transformations.
C-H Activation Strategies Involving the Bromo-Substituent
The presence of a bromo-substituent on the aromatic ring of 2-bromobenzoic acid derivatives can influence the regioselectivity of C-H activation reactions. Transition metal-catalyzed C-H functionalization is a powerful tool for the synthesis of complex molecules. nih.govrsc.org For benzoic acids, the carboxylate group can act as a directing group, guiding the metal catalyst to activate a specific C-H bond. nih.govdiva-portal.org The interplay between the directing carboxylate group and the electronic effects of the bromo substituent could lead to novel and selective C-H functionalization pathways. Research in this area could enable the direct introduction of various functional groups at positions that are otherwise difficult to access, using 2-bromobenzoic acid as a precursor to the anhydride or using the anhydride directly in such transformations. rsc.org
Asymmetric Synthesis Utilizing this compound Scaffolds
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. gd3services.com this compound can serve as a key building block in asymmetric synthesis. For instance, it can be used in the atroposelective synthesis of biaryl compounds. rsc.org In one strategy, a 2-bromobenzoic acid is esterified with a phenol (B47542) derivative, and subsequent intramolecular cross-coupling leads to a stereolabile biaryl lactone. rsc.org The dynamic kinetic resolution of this lactone can then provide access to conformationally stable and enantiomerically enriched biaryls. rsc.org Furthermore, chiral single crystals of related anhydrides have been shown to react with racemic amines to yield chiral amides with significant enantiomeric excess, highlighting the potential for solid-state asymmetric synthesis. gu.se
Integration of this compound in Advanced Functional Materials
The properties of this compound make it a valuable component in the design and synthesis of advanced functional materials.
The bromine atom and the anhydride functionality can be exploited to create materials with specific properties. For example, brominated compounds are known for their flame-retardant properties, and incorporating bromobenzoate units into polymer resins can enhance their fire resistance. google.com
In the realm of coordination polymers and metal-organic frameworks (MOFs), the carboxylic acid precursor, 2-bromobenzoic acid, can act as a linker to connect metal ions or clusters, forming porous materials with potential applications in gas storage and catalysis. vulcanchem.comustc.edu.cnmdpi.com The bromo-substituent can be used to further modify the properties of the resulting MOF or to serve as a reactive handle for post-synthetic modification.
Furthermore, 2-bromobenzoic acid and its derivatives are used in the synthesis of acridone (B373769) derivatives, which are important scaffolds in medicinal chemistry and materials science. researchgate.net It is also a precursor in the synthesis of various nitrogen heterocycles and has been used to create fluorescent sensors for metal ions. nih.govsigmaaldrich.comsigmaaldrich.com The anhydride form can be a useful reagent in these synthetic sequences, for example, in the acylation of intermediates. unca.eduacs.org
Design of Responsive Polymers and Composites
The intrinsic properties of this compound make it a compelling candidate for the design of advanced polymers and composites. The anhydride functional group can readily participate in polymerization reactions, such as polycondensation, to form the polymer backbone. Simultaneously, the bromine atom serves as a functional handle for further modifications or to impart specific properties.
Future research is trending towards the creation of "smart" or responsive polymers that change their properties in response to external stimuli like pH, temperature, or light. The bromine atom on the benzene (B151609) ring can be used as a site for post-polymerization modification, allowing for the attachment of stimuli-responsive moieties. Furthermore, the inherent characteristics of halogenated compounds suggest that polymers derived from this compound could exhibit enhanced thermal stability and flame retardant properties. solubilityofthings.combloomtechz.com
Another area of exploration is in the field of polymer composites. Nanoscale additives can be incorporated into polymers derived from this compound to create materials with superior mechanical strength, conductivity, or barrier properties. nano.gov For instance, its derivatives can be used as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymer architectures.
Table 1: Potential Applications of this compound in Polymer Science
| Application Area | Role of this compound | Potential Benefits |
|---|---|---|
| Responsive Polymers | Monomer or precursor | Enables synthesis of materials sensitive to pH, temperature, etc. |
| Flame Retardants | Additive or co-monomer | Increases fire resistance of polymer materials. bloomtechz.com |
| High-Stability Resins | Building block | Contributes to thermal stability and chemical resistance. solubilityofthings.com |
| Advanced Composites | Polymer matrix component | Forms lightweight, durable, and resilient materials. nano.gov |
Applications in Optoelectronics and Nanoscience
The synthesis of novel organic materials for optoelectronic devices is a rapidly growing field, and this compound is emerging as a key precursor. Its derivatives, specifically 2-bromobenzoic acids, are instrumental in copper-mediated cyclization reactions to create complex, carbonyl-bridged triarylamines. rsc.orgresearchgate.net These molecules exhibit promising luminescent properties, including:
Thermally Activated Delayed Fluorescence (TADF): This mechanism allows for 100% exciton (B1674681) utilization in Organic Light-Emitting Diodes (OLEDs), leading to highly efficient devices. rsc.orgresearchgate.net
Room Temperature Phosphorescence (URTP): Materials with a long-lasting afterglow have applications in areas like data encryption and bio-imaging. rsc.orgresearchgate.net
Anti-Kasha Dual-Emission: This can produce white light from a single molecule, offering a route to simpler and cheaper white OLEDs. rsc.orgresearchgate.net
The ability to tune the electronic properties of these materials by modifying the substituents on the 2-bromobenzoic acid starting material provides a powerful tool for designing next-generation displays and lighting. rsc.org
In nanoscience, this compound serves as a building block for functional molecules that can be integrated into nanoscale systems. mdpi.com These molecules can be used to create catalysts that boost the efficiency of chemical reactions or to develop highly sensitive chemical sensors. nano.govnih.gov The defined structure of molecules synthesized from this anhydride allows for precise control over their assembly and function at the nanoscale.
Further Advancements in Computational Modeling and Predictive Chemistry for this compound
Computational chemistry is becoming an indispensable tool in modern chemical research, accelerating discovery and reducing experimental costs. For a versatile reagent like this compound, these computational approaches hold immense promise.
Machine Learning Approaches for Reaction Prediction
The prediction of chemical reaction outcomes is a major challenge in organic synthesis. Machine learning (ML) models are being developed to tackle this problem with increasing accuracy. wesleyanargus.com These models, often based on neural networks or transformer architectures similar to those used in language translation, are trained on vast datasets of known chemical reactions. researchgate.netmit.edu
For this compound, ML can predict:
Reaction Products: Given a set of reactants and reagents, the model can predict the most likely chemical products. researchgate.net
Optimal Conditions: The AI can suggest the most suitable solvent, catalyst, and temperature to maximize the yield of a desired product. mit.edu
Potential Byproducts: Understanding likely side reactions is crucial for developing efficient purification processes. researchgate.net
These predictive capabilities allow chemists to explore a wider range of synthetic possibilities in silico before committing to resource-intensive lab work, thereby accelerating the discovery of new derivatives and applications. wesleyanargus.com
High-Throughput Virtual Screening for New Applications
High-throughput virtual screening (HTVS) is a computational technique used to search vast libraries of digital chemical structures for molecules with a specific desired activity. biorxiv.org This approach is particularly powerful for drug discovery and materials science.
Starting with the this compound scaffold, it is possible to generate a virtual library containing millions of potential derivatives. This library can then be computationally screened against biological targets, such as enzymes or receptors, to identify potential new drug candidates. biorxiv.orgproquest.com Deep learning models can be trained on experimental screening data to predict the activity of virtual compounds, dramatically increasing the efficiency of the discovery process. biorxiv.orgbiorxiv.org This method allows researchers to explore an immense chemical space to find novel compounds with high dissimilarity to existing ones, opening up new avenues for development. biorxiv.org
Challenges and Opportunities in Scaling Up Production and Applications of this compound
While this compound holds significant promise, its transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities.
Table 2: Industrial Scale-Up Considerations for this compound
| Factor | Challenges | Opportunities |
|---|---|---|
| Synthesis Route | Multi-step processes can be inefficient and costly. google.com | Development of one-pot or continuous flow reactions to improve yield and reduce waste. vulcanchem.com |
| Catalyst Usage | Homogeneous catalysts (e.g., copper or palladium salts) are often expensive and difficult to separate from the product. vulcanchem.comchim.it | Designing robust, recyclable heterogeneous catalysts; optimizing catalyst loading. vulcanchem.com |
| Bromine Management | Inefficient bromine recovery increases cost and environmental impact. vulcanchem.com | Implementing advanced distillation and recovery techniques to create a closed-loop process. vulcanchem.com |
| Byproduct Formation | Side reactions can reduce yield and require extensive purification steps. vulcanchem.com | Optimization of reaction stoichiometry and conditions; use of predictive models to minimize byproduct formation. |
| Environmental Impact | Use of hazardous solvents and reagents. | Transitioning to greener solvents and developing more sustainable synthetic pathways. whiterose.ac.uk |
A key opportunity lies in the optimization of the synthesis process. For related brominated benzoic acids, advancements have been made in liquid phase catalytic oxidation, achieving yields of over 98% and high purity. google.com Implementing similar strategies, including efficient catalyst and solvent recycling, could make the production of this compound more economically viable and environmentally friendly. google.com
Broader Impact and Interdisciplinary Research Directions Involving this compound
The research and application of this compound are inherently interdisciplinary, fostering collaborations across multiple scientific fields.
Chemistry and Materials Science: The development of novel polymers, composites, and optoelectronic materials from this compound requires a deep understanding of both organic synthesis and material properties. solubilityofthings.comrsc.orgresearchgate.net
Chemistry and Computer Science: The use of machine learning for reaction prediction and high-throughput virtual screening represents a powerful synergy between chemical research and data science, paving the way for AI-driven molecular design. wesleyanargus.combiorxiv.org
Chemistry, Biology, and Medicine: The synthesis of heterocyclic compounds and other complex molecules from this precursor is crucial for discovering new pharmaceutical agents to treat a range of diseases. nih.govmdpi.com Research into its derivatives for applications like bio-imaging and sensors further bridges these fields. rsc.orgnih.gov
Future research will likely see these interdisciplinary collaborations deepen. For example, responsive polymers derived from this compound could be combined with biologically active molecules to create targeted drug delivery systems. Similarly, the development of new optoelectronic sensors could lead to advanced medical diagnostic tools. The versatility of this single chemical compound makes it a focal point for innovation at the intersection of major scientific disciplines. solubilityofthings.com
Q & A
Q. What role does this compound play in synthesizing bioactive heterocycles?
- It serves as an acylating agent in the synthesis of benzoxazinones (antimicrobial agents) and brominated quinoline derivatives (anticancer scaffolds). For example, reaction with 2-aminophenol under microwave irradiation (100°C, 30 min) yields 2-bromo-N-(2-hydroxyphenyl)benzamide, a precursor to bioactive compounds .
Q. How does this compound compare to other brominated anhydrides in polymer modification?
- Its higher electrophilicity (vs. 4-bromobenzoic anhydride) enhances grafting efficiency in polyolefin functionalization. However, thermal stability limits processing temperatures to <150°C. TGA analysis shows decomposition onset at 180°C, necessitating controlled curing conditions .
Data Reproducibility and Ethics
Q. What protocols ensure reproducibility in anhydride-based reactions across laboratories?
Q. How should researchers ethically report conflicting data on this compound toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
